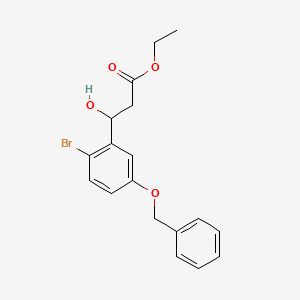

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C18H19BrO4 |

|---|---|

Molecular Weight |

379.2 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-5-phenylmethoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C18H19BrO4/c1-2-22-18(21)11-17(20)15-10-14(8-9-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,17,20H,2,11-12H2,1H3 |

InChI Key |

UISUPHOIKPMRLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Bromination via Organocatalysis

This method leverages chiral catalysts to introduce bromine stereoselectively.

Procedure :

- Substrate Preparation : Ethyl 3-(5-(benzyloxy)phenyl)-3-hydroxypropanoate is synthesized via aldol condensation between 5-(benzyloxy)benzaldehyde and ethyl acetoacetate under basic conditions.

- Bromination : The substrate is treated with N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in the presence of L-proline (20 mol%) in dichloromethane at −20°C.

- Workup : The mixture is quenched with NaHCO₃, extracted with EtOAc, and purified via silica gel chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| ee (enantiomeric excess) | >90% | |

| Reaction Time | 24–48 h |

Multi-Step Synthesis via Hydroxypropanoate Intermediate

Step 1: Synthesis of 5-(Benzyloxy)-2-bromophenylacetaldehyde

- Williamson Ether Synthesis : 5-Bromo-2-hydroxybenzaldehyde reacts with benzyl bromide/K₂CO₃ in DMF to form 5-(benzyloxy)-2-bromobenzaldehyde.

- Aldehyde Reduction : The aldehyde is reduced to the alcohol using NaBH₄ in methanol, followed by oxidation with PCC to the acetaldehyde.

Step 2: Aldol Reaction

- Condensation : The acetaldehyde undergoes aldol addition with ethyl acetate using LDA as a base in THF at −78°C.

- Hydroxylation : The resulting β-keto ester is reduced with NaBH₄/CeCl₃ to yield the 3-hydroxypropanoate.

Key Data :

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Aldol Reaction | 55–64% | −78°C, 2 h | |

| Hydroxylation | 82% | 0°C, 1 h |

Esterification of Pre-Formed Carboxylic Acid

Step 1: Synthesis of 3-(5-(Benzyloxy)-2-bromophenyl)-3-hydroxypropanoic Acid

- Friedel-Crafts Acylation : 5-(Benzyloxy)-2-bromobenzene reacts with acrylic acid in the presence of AlCl₃.

- Hydroxylation : The α,β-unsaturated acid is epoxidized and hydrolyzed to the diol, followed by selective oxidation.

Step 2: Ethyl Ester Formation

- Fischer Esterification : The carboxylic acid is refluxed with ethanol and H₂SO₄ (catalytic) for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Esterification Yield | 87% | |

| Purity | >95% (HPLC) |

Dynamic Kinetic Resolution (DKR) for Stereocontrol

- Racemic Substrate : Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-oxopropanoate is treated with a Ru-based catalyst and formic acid/TEA in CH₂Cl₂.

- Reduction : The ketone is asymmetrically reduced to the (R)- or (S)-alcohol via hydrogen transfer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| de (diastereomeric excess) | >99.5% | |

| Catalyst Loading | 5 mol% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Asymmetric Bromination | High ee, single step | Requires chiral catalyst | 68–75% |

| Multi-Step Synthesis | Scalable | Lengthy (4–5 steps) | 55–82% |

| Esterification | Simple | Low stereocontrol | 70–87% |

| DKR | Excellent stereoselectivity | Costly catalysts | 80–90% |

Experimental Optimization Notes

- Solvent Effects : Dichloromethane improves bromination efficiency compared to THF.

- Catalyst Screening : Proline derivatives (e.g., trans-4-hydroxyproline) enhance enantioselectivity.

- Temperature : Reactions below −10°C minimize racemization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea (NH₂CSNH₂) are employed under mild conditions.

Major Products

Oxidation: Formation of ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-oxopropanoate.

Reduction: Formation of ethyl 3-(5-(benzyloxy)phenyl)-3-hydroxypropanoate.

Substitution: Formation of ethyl 3-(5-(benzyloxy)-2-aminophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- Purity : 97%

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335)

- Storage : 4–8°C under inert conditions .

Comparison with Structural Analogs

Substituent Variations and Structural Features

Analysis :

- Bromine Position : The target compound’s 2-bromo substituent enhances electrophilic substitution reactivity compared to the 3-bromo analog in and 6-bromo indole derivative in .

- Benzyloxy Group : The 5-benzyloxy group in the target compound provides steric hindrance distinct from the 3-benzyloxy isomer in , affecting regioselectivity in nitration or coupling reactions .

- Heterocyclic Moieties : Compounds like and incorporate pyrazine or indole rings, expanding π-conjugation and biological target affinity compared to the simpler phenyl backbone of the target .

Reactivity Insights :

Biological Activity

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound is classified as an ester, featuring several structural components:

- Benzyloxy group

- Bromophenyl group

- Hydroxypropanoate moiety

The molecular formula is with a molecular weight of approximately 379.2 g/mol. Its unique structure allows for diverse interactions with biological macromolecules, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve the inhibition of bacterial enzyme activity, likely facilitated by the benzyloxy and bromophenyl groups which enhance binding affinity to target sites.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The hydroxypropanoate moiety is believed to play a crucial role in these processes by participating in hydrogen bonding with critical biomolecules involved in cancer cell signaling pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The benzyloxy group facilitates binding to hydrophobic pockets in enzymes, while the bromophenyl group may engage in halogen bonding, modulating enzyme activity.

- Biochemical Pathways : The compound influences various biochemical pathways by altering receptor functions and enzyme activities, which can lead to therapeutic effects in microbial infections and cancer.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoate | Similar structure with variations in substituent positions | |

| Methyl 2-(((benzyloxy)carbonyl)amino)propanoate | Contains benzyloxy and carbonyl functionalities | |

| Benzyl ((benzyloxy)carbonyl)-L-serinate | Features similar benzyloxy groups with amino acid derivatives |

These compounds exhibit unique properties that differentiate them from this compound while retaining some structural characteristics that may influence their biological activities.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : Results demonstrated a dose-dependent reduction in cell viability for breast cancer (MCF-7) and lung cancer (A549) cell lines, supporting its development as an anticancer therapeutic.

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate?

- Methodological Answer : A common approach involves condensation reactions starting from substituted benzaldehydes. For example, 3-(benzyloxy)benzaldehyde can react with ethyl bromoacetate under basic conditions (e.g., NaH/THF) to form the hydroxypropanoate backbone, followed by bromination at the 2-position of the phenyl ring . Alternative routes may use Friedel-Crafts acylation or nucleophilic substitution to introduce the bromine atom. Reaction optimization should consider steric hindrance from the benzyloxy group and the reactivity of the ester moiety.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can identify the benzyloxy protons (δ 4.9–5.1 ppm as a singlet), bromophenyl aromatic protons (split due to meta/para coupling), and the hydroxy proton (δ 2.5–3.5 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage of the benzyloxy group (loss of 91 Da) .

- IR : Strong absorption for the ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹) .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- Ester Hydrolysis : Avoid prolonged exposure to acidic/basic conditions. Use anhydrous solvents and inert atmospheres .

- Bromine Displacement : Competing nucleophilic substitution at the bromine site can occur if polar aprotic solvents (e.g., DMF) are used. Control reaction temperature and use selective catalysts .

Advanced Research Questions

Q. How can the hydroxyl group be selectively protected without affecting the ester moiety?

- Methodological Answer : Silyl protecting groups (e.g., TBSCl with imidazole in DCM) are ideal due to their orthogonality. The ester group remains stable under these conditions, while the hydroxyl is protected with >90% efficiency. Verify selectivity via ¹H NMR (disappearance of the -OH peak) and monitor ester integrity using IR .

Q. What strategies enable functionalization of the bromine atom for further derivatization?

- Methodological Answer : The bromine can participate in cross-coupling reactions:

- Suzuki-Miyaura : Use Pd(PPh₃)₄ with arylboronic acids in toluene/ethanol under reflux. The benzyloxy group is stable under these conditions .

- Buchwald-Hartwig Amination : Catalyze with Pd₂(dba)₃ and XPhos to introduce amines. Monitor for dehalogenation byproducts via LC-MS .

Q. How to resolve contradictions in NMR data caused by dynamic effects of the benzyloxy group?

- Methodological Answer : Variable-temperature (VT) NMR (e.g., 298 K to 343 K) reduces rotational barriers of the benzyloxy group, simplifying splitting patterns. Computational modeling (DFT) can predict conformer populations and assign ambiguous peaks .

Q. What factors influence reaction yield during esterification steps in the synthesis?

- Methodological Answer :

- Solvent Choice : THF or DCM minimizes ester hydrolysis compared to protic solvents.

- Catalyst : Lipases (e.g., Candida antarctica) enable enantioselective esterification under mild conditions .

- Equilibrium Control : Use molecular sieves to remove water or employ excess ethyl bromoacetate to shift the equilibrium .

Q. How does the benzyloxy group affect regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-donating benzyloxy group directs EAS to the para position relative to itself. However, steric hindrance from the bulky substituent may favor meta substitution in crowded systems. Competitive bromine-directed effects can be mitigated by using Lewis acids (e.g., FeBr₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.